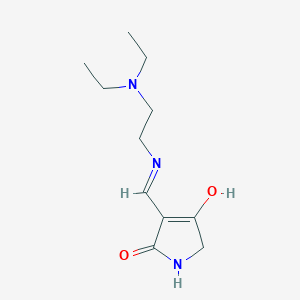![molecular formula C20H23N5 B6055534 2-[3-[1-[2-(1-Methylpyrrolidin-2-yl)ethyl]pyrazol-3-yl]phenyl]pyrazine](/img/structure/B6055534.png)
2-[3-[1-[2-(1-Methylpyrrolidin-2-yl)ethyl]pyrazol-3-yl]phenyl]pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-[1-[2-(1-Methylpyrrolidin-2-yl)ethyl]pyrazol-3-yl]phenyl]pyrazine is a complex organic compound that features a pyrazine ring substituted with a phenyl group, which is further substituted with a pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-[1-[2-(1-Methylpyrrolidin-2-yl)ethyl]pyrazol-3-yl]phenyl]pyrazine typically involves multi-step organic reactions. One common approach is the coupling of a pyrazine derivative with a phenylpyrazole intermediate. The reaction conditions often include the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or toluene. The reaction temperature is usually maintained between 80-120°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-[3-[1-[2-(1-Methylpyrrolidin-2-yl)ethyl]pyrazol-3-yl]phenyl]pyrazine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazine ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
2-[3-[1-[2-(1-Methylpyrrolidin-2-yl)ethyl]pyrazol-3-yl]phenyl]pyrazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mecanismo De Acción
The mechanism of action of 2-[3-[1-[2-(1-Methylpyrrolidin-2-yl)ethyl]pyrazol-3-yl]phenyl]pyrazine involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in hydrogen bonding, π-π interactions, and hydrophobic interactions, which are crucial for its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
3-(1-Methylpyrrolidin-2-yl)pyridine: Shares the pyrrolidine and pyridine rings but lacks the pyrazine and phenyl substituents.
Nicotine: Contains a pyrrolidine ring but differs significantly in its overall structure and biological activity.
Uniqueness
2-[3-[1-[2-(1-Methylpyrrolidin-2-yl)ethyl]pyrazol-3-yl]phenyl]pyrazine is unique due to its combination of pyrazine, phenyl, and pyrazole rings, which confer distinct chemical and biological properties. This structural complexity allows for diverse interactions and applications that are not possible with simpler analogs.
Propiedades
IUPAC Name |
2-[3-[1-[2-(1-methylpyrrolidin-2-yl)ethyl]pyrazol-3-yl]phenyl]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5/c1-24-11-3-6-18(24)7-12-25-13-8-19(23-25)16-4-2-5-17(14-16)20-15-21-9-10-22-20/h2,4-5,8-10,13-15,18H,3,6-7,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJUXLNTZRZUOOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1CCN2C=CC(=N2)C3=CC(=CC=C3)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[2-[[4-(2-Hydroxy-3-morpholin-4-ylpropoxy)-3-methoxyphenyl]methylamino]ethyl]piperidin-2-one](/img/structure/B6055451.png)
![1-(diethylamino)-3-[2-methoxy-5-({methyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6055459.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-{[1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine](/img/structure/B6055464.png)
![3-(3-Bromophenyl)-5-[(4-bromophenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6055472.png)
![4-[(3-phenoxybenzylidene)amino]-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B6055473.png)
![N-(2-hydroxyethyl)-6-[(E)-(hydroxyimino)methyl]pyridine-3-carboxamide](/img/structure/B6055478.png)
![N-{4-chloro-3-[(3-methyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B6055484.png)

![diethyl {amino[2-(2-hydroxy-3-methoxybenzylidene)hydrazino]methylene}malonate](/img/structure/B6055493.png)
![2-[2-chloro-N-methylsulfonyl-5-(trifluoromethyl)anilino]-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B6055501.png)
![1-(3-chlorophenyl)-4-{1-[(4-ethyl-1-piperazinyl)acetyl]-3-piperidinyl}piperazine](/img/structure/B6055507.png)
![3-({2-[(2-methylphenyl)amino]-4-quinazolinyl}amino)-1-propanol](/img/structure/B6055525.png)
![[(3R,4R)-4-[4-(2-fluorophenyl)piperazin-1-yl]-3-hydroxypiperidin-1-yl]-(5-methylpyrazin-2-yl)methanone](/img/structure/B6055526.png)
![N-[(1-cyclopentyl-4-piperidinyl)methyl]-3-(2-furyl)-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6055541.png)
